molecular formula C5H7N3O2 B2491421 5-(Aminomethyl)-1,2-oxazole-3-carboxamide CAS No. 740783-92-0

5-(Aminomethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2491421
CAS No.: 740783-92-0
M. Wt: 141.13
InChI Key: PYMWWSDWIWAHMF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring an oxazole ring substituted with an aminomethyl group at the 5-position and a carboxamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Scientific Research Applications

5-(Aminomethyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

Future Directions

While specific future directions for “5-(Aminomethyl)-1,2-oxazole-3-carboxamide” are not known, research in the field of molecular sensing and fluorescent chemosensors is growing exponentially . The development of effective methods for the preparation of amines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .

Mechanism of Action

Target of Action

5-(Aminomethyl)-1,2-oxazole-3-carboxamide, also known as Muscimol, primarily targets the GABA-A receptors in the nervous system . These receptors are ionotropic and play a crucial role in inhibitory neurotransmission .

Mode of Action

Muscimol acts as a potent and selective orthosteric agonist for the GABA-A receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Muscimol are primarily related to the GABAergic system . By acting as an agonist at GABA-A receptors, Muscimol enhances inhibitory neurotransmission . This can have significant effects on various neurological and psychiatric disorders, underscoring its therapeutic potential .

Pharmacokinetics

The liver, lung, and kidney could be possible target organs for accumulation . The compound is mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The molecular and cellular effects of Muscimol’s action primarily involve the modulation of neuronal activity. By acting as an agonist at GABA-A receptors, Muscimol can enhance inhibitory neurotransmission, protect neurons from excitotoxic damage, and potentially alleviate pain . Its diverse pharmacological effects underscore its potential therapeutic applications across a range of neurological and psychiatric disorders .

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)-1,2-oxazole-3-carboxamide interacts with key amino acids and enzymes involved in metabolic pathways . Specifically, it functions by modulating the activity of enzymes involved in metabolic pathways, leading to an increased conversion of nutrients into energy . This compound acts as a regulator, fine-tuning the metabolic processes to enhance cellular energy production and overall metabolic efficiency .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . This metabolic support not only enhances overall energy levels but also contributes to weight management and physical performance .

Molecular Mechanism

The mechanism of action of this compound involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . By mimicking the inhibitory neurotransmitter GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons .

Temporal Effects in Laboratory Settings

It is known that the compound has a high melting point and is very soluble in water , suggesting that it may have good stability in aqueous solutions.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not currently available, it is known that the compound has been investigated for its potential benefits in addressing obesity and metabolic disorders .

Metabolic Pathways

This compound is involved in key metabolic pathways. It functions by modulating the activity of enzymes involved in these pathways, leading to an increased conversion of nutrients into energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(aminomethyl)-2-furancarboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the oxazole ring . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2,6H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMWWSDWIWAHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740783-92-0
Record name 5-(aminomethyl)-1,2-oxazole-3-carboxamide
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